The benzoxazinone nomenclature system classifies isomers based on atomic connectivity within the heterocyclic moiety. Three primary isomeric forms exist: 1,2-benzoxazines, 1,3-benzoxazines, and 1,4-benzoxazines, distinguished by the relative positions of nitrogen and oxygen atoms within the ring. 6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (CAS: 38527-50-3) belongs specifically to the 1,3-benzoxazin-4-one subclass, characterized by a carbonyl group at the 4-position adjacent to the ring oxygen [4] [6]. This compound features two critical structural modifications:
Table 1: Structural Classification of Benzoxazinone Derivatives
Subclass | Core Structure | Key Substitution Sites | Representative Bioactivities |
---|---|---|---|
1,3-Benzoxazin-4-ones | Benzo[d][1,3]oxazin-4-one | C2, C4, aromatic positions | Antimicrobial, Anticancer |
1,4-Benzoxazin-3-ones | Benzo[e][1,4]oxazin-3-one | C2, C3, N1 | Anti-inflammatory, Neuroprotective |
1,4-Benzoxazin-2-ones | Benzo[e][1,4]oxazin-2-one | C3, N1, aromatic positions | Serine protease inhibition |
The molecular architecture of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (C₁₀H₉NO₃, MW 191.18 g/mol) features two electrophilic centers: the C4 carbonyl carbon (δ+ ≈ 0.32 e) and the iminium-like C2 position (N-C=O bond angle ≈ 126°). These electron-deficient sites facilitate nucleophilic attack by biological nucleophiles, underpinning its mechanism of action. The compound's moderate lipophilicity (predicted LogP ≈ 1.51) suggests favorable membrane permeability, while the oxazinone ring's planarity enables intercalation with biomolecular targets [4] [6] [8].
The benzoxazinone scaffold entered medicinal chemistry through natural product isolation in the early 20th century. The first synthetic approaches emerged in 1902 when Heller and Fiesselmann documented 2-aryl-4H-1,3-benzoxazin-4-ones via anthranilic acid condensation with aroyl chlorides [6]. This foundational work established benzoxazinones as versatile synthetic precursors. The 1980s witnessed significant expansion with the discovery that 4H-3,1-benzoxazin-4-ones serve as activated esters for amino acid protection in peptide synthesis, leveraging their controlled hydrolysis properties [6].
The strategic incorporation of methoxy and methyl substituents emerged as a critical structure-activity refinement in the 2000s. Researchers discovered that:
Table 2: Key Milestones in Benzoxazinone Therapeutic Development
Time Period | Development Milestone | Therapeutic Significance |
---|---|---|
1902 | Heller's synthesis of 2-arylbenzoxazinones | Established foundational synthetic route |
1980s | Application as activated esters in peptide synthesis | Demonstrated chemical utility beyond bioactivity |
2009 | Discovery of antifungal 1,4-benzoxazinones | Validated scaffold against fungal pathogens |
2010 | Development of MenB inhibitors for tuberculosis | Addressed drug-resistant mycobacteria |
2019 | Triazole-benzoxazinone hybrid antimicrobials | Achieved broad-spectrum activity against WHO pathogens |
The modern era (2010-present) witnessed targeted molecular hybridization strategies. Significant breakthroughs include:
The commercial availability of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (priced at $200/50mg, $310/100mg) reflects its importance as a lead compound and synthetic building block [2]. Current research focuses on exploiting its dual functionality—serving both as a bioactive core and as a directing group for C-H activation in complex molecule synthesis. This dual applicability positions benzoxazinones uniquely at the chemistry-biology interface, enabling streamlined development of next-generation therapeutics targeting antimicrobial resistance and oncology [1] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9